N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-4-25-13-7-5-6-12(10-13)17(22)20-18-19-15-9-8-14(11-16(15)26-18)27(23,24)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVJFNXSNRXUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethylsulfanyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation, using dimethylsulfamoyl chloride in the presence of a base such as pyridine.
Attachment of Ethylsulfanyl Group: The ethylsulfanyl group is attached through a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzothiazole ring.
Formation of Benzamide: The final step involves the formation of the benzamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit anticancer properties. The structure of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethylsulfanyl)benzamide suggests potential inhibition of tumor growth through modulation of cellular pathways involved in cancer proliferation.
Case Study : A study by investigated thiazole derivatives and their anticancer activities, demonstrating that modifications to the benzothiazole structure can enhance cytotoxicity against various cancer cell lines. This suggests that this compound may similarly exhibit potent anticancer effects.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its structural analogs that have shown effectiveness in reducing inflammation markers. The presence of the dimethylsulfamoyl group may enhance its interaction with inflammatory pathways.
Research Findings : Studies have shown that benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This mechanism could be applicable to this compound, indicating its utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the dimethylsulfamoyl group can inhibit enzymes by mimicking the transition state of their substrates. The ethylsulfanyl group may enhance the compound’s lipophilicity, improving its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
The compound shares a 1,3-benzothiazole scaffold with several analogs (Table 1). Key differentiating factors include:
- Substituent at the 6-position : The dimethylsulfamoyl group (-SO₂N(CH₃)₂) contrasts with bromine or methoxyethyl groups in analogs (e.g., N-[6-bromanyl-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[ethyl(phenyl)sulfamoyl]benzamide) .
- Substituent at the 2-position: The 3-(ethylsulfanyl)benzamide group distinguishes it from compounds with cyclohexyl-thienopyrimidine or oxadiazole-carboxamide substituents .
Table 1: Structural Comparison of Benzothiazole Derivatives
| Compound Name | 6-Position Substituent | 2-Position Substituent | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Dimethylsulfamoyl | 3-(Ethylsulfanyl)benzamide | ~425.5 g/mol* | Sulfamoyl, thioether, benzamide |
| N-[6-Bromanyl-3-(2-methoxyethyl)-...]benzamide | Bromine | Ethyl(phenyl)sulfamoyl | ~600.2 g/mol | Bromine, sulfonamide, methoxyethyl |
| N-(1,3-Benzothiazol-2-yl)-2-[(3-cyclohexyl...] | Cyclohexyl-thienopyrimidine | Sulfanyl-ethanamide | ~532.6 g/mol | Thienopyrimidine, cyclohexyl |
Physicochemical Properties
Research Implications
The combination of a sulfamoyl group and ethylsulfanyl substitution positions this compound as a candidate for targeting sulfhydryl-dependent enzymes (e.g., cysteine proteases) or ATP-binding pockets in kinases. Further studies should explore:
- Synthetic routes : Optimizing yield for the ethylsulfanyl group, which is less commonly reported than methyl or phenyl variants.
- Structure-activity relationships (SAR) : Comparing IC₅₀ values with bromine- or methoxy-substituted analogs to quantify substituent effects.
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethylsulfanyl)benzamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article provides an in-depth exploration of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 389.49 g/mol. The structure incorporates a benzothiazole core, which is known for its pharmacological significance.
Synthesis
The synthesis typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with specific reagents under controlled conditions. Solvents like dimethylformamide (DMF) and catalysts such as triethylamine are often used to facilitate the reaction .
Antidiabetic Activity
One notable area of research is the compound's antidiabetic activity . A study evaluated various derivatives of benzothiazole, including this compound, for their ability to lower plasma glucose levels in non-insulin-dependent diabetes mellitus (NIDDM) rat models. The results indicated significant reductions in plasma glucose levels, suggesting potential as a therapeutic agent for diabetes management .
Inhibition Mechanisms
The compound has been explored as an inhibitor of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) , an enzyme involved in glucocorticoid metabolism. Docking studies revealed that the most active compounds exhibited strong interactions with key amino acid residues in the enzyme's active site, indicating a possible mechanism for their antidiabetic effects .
Table 1: Summary of Biological Activities
Future Directions
While initial findings are promising, further research is necessary to fully elucidate the biological mechanisms at play and to explore potential clinical applications. Future studies should focus on:
- In vivo studies : To confirm efficacy and safety in living organisms.
- Mechanistic studies : To understand the pathways involved in its biological activities.
- Structure-activity relationship (SAR) : To optimize the compound for enhanced potency and selectivity.
Q & A
Q. What are the recommended synthetic routes for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethylsulfanyl)benzamide, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step organic reactions, including coupling of the benzothiazole core with sulfamoyl and benzamide moieties. Key steps may include:
- Sulfamoylation : Introducing the dimethylsulfamoyl group via sulfonation reagents under controlled pH and temperature .
- Benzamide coupling : Using coupling agents like EDCI or HOBt in solvents such as DMF or dichloromethane .
- Purification : Recrystallization or column chromatography to achieve >95% purity, monitored by HPLC . Optimal conditions: Temperatures between 0–25°C, inert atmosphere (N₂/Ar), and slow reagent addition to minimize side reactions .
Q. How can researchers characterize the molecular structure and confirm the identity of this compound?
Standard analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylsulfamoyl at C6 of benzothiazole, ethylsulfanyl at C3 of benzamide) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z) .
- X-ray crystallography : For 3D conformation analysis, particularly to study steric effects of the ethylsulfanyl group .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Enzyme inhibition assays : Test against kinases or proteases linked to cancer/inflammation, using fluorogenic substrates and IC₅₀ calculations .
- Cell viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure target interactions (e.g., protein targets with sulfamoyl-binding pockets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Functional group modifications : Replace ethylsulfanyl with methylsulfonyl or allyl groups to compare potency .
- Core scaffold variation : Substitute benzothiazole with benzimidazole or thieno[2,3-c]pyridine to assess target selectivity .
- Pharmacokinetic profiling : Measure logP (via shake-flask method) and metabolic stability (using liver microsomes) to guide derivatization .
- Data analysis : Use multivariate regression to correlate substituent electronic properties (Hammett σ) with activity .
Q. How should conflicting data on cytotoxicity and target selectivity be resolved?
- Orthogonal assays : Validate cytotoxicity via parallel assays (e.g., ATP detection vs. membrane integrity tests) to rule out false positives .
- Off-target screening : Use kinome-wide profiling or proteome arrays to identify non-specific interactions .
- Structural analysis : Compare crystallographic data of compound-target complexes with inactive analogs to pinpoint binding determinants .
Q. What computational methods are effective for predicting the mechanism of action of this compound?
- Molecular docking : Simulate binding to candidate targets (e.g., EGFR, COX-2) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
- QSAR modeling : Train models on bioactivity datasets using descriptors like topological polar surface area (TPSA) and Moriguchi octanol-water partition coefficient .
Q. What experimental strategies can address the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, then monitor degradation via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound remaining using UPLC .
- Solid-state stability : Store under accelerated conditions (40°C/75% RH) and analyze crystallinity changes via PXRD .
Methodological Considerations
Q. How can researchers differentiate between specific and non-specific biological effects of this compound?
- Negative controls : Use structurally similar but inactive analogs (e.g., replacing dimethylsulfamoyl with acetyl) .
- Concentration-response curves : Ensure effects are dose-dependent and plateau at saturating concentrations .
- Genetic knockdown : Silence putative targets (e.g., siRNA) and assess rescue of compound-induced phenotypes .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Salt formation : Test hydrochloride or sodium salts to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate in PEG-PLGA nanoparticles (100–200 nm) for sustained release .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked glucuronide) to improve absorption .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across studies?
- Assay standardization : Use common reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
- Batch analysis : Compare activity of different synthetic batches to rule out impurity effects .
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to evaluate systematic biases in published data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
